molecular formula C13H21NO4S B5653490 3,4-dimethoxy-N-(3-methylbutyl)benzenesulfonamide

3,4-dimethoxy-N-(3-methylbutyl)benzenesulfonamide

Cat. No. B5653490
M. Wt: 287.38 g/mol
InChI Key: CVCHDIJEXHHWAU-UHFFFAOYSA-N
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Description

  • Introduction "3,4-dimethoxy-N-(3-methylbutyl)benzenesulfonamide" belongs to the benzenesulfonamide family, a group of compounds known for their diverse chemical properties and potential applications in various fields.

  • Molecular Structure Analysis The molecular structure of benzenesulfonamide derivatives is typically characterized by X-ray crystallography, which provides insights into their molecular and electronic structures (Główka et al., 1995).

  • Chemical Reactions and Properties Benzenesulfonamides participate in various chemical reactions, forming molecular crystals and being involved in hydrogen bonding. The nature of substitutions on the benzenesulfonamide ring can significantly affect their reactivity and interactions (Ellena et al., 2007).

  • Physical Properties Analysis The physical properties of benzenesulfonamides can be inferred from studies like FT-IR and Raman spectroscopy, which provide information about vibrational frequencies and structural parameters (Chandran et al., 2011).

  • Chemical Properties Analysis The chemical properties of benzenesulfonamides are influenced by their molecular structure. Features like hyper-conjugative interactions and charge delocalization can be analyzed through techniques like Natural Bond Orbital (NBO) analysis (Vaškevičienė et al., 2019).

Scientific Research Applications

Pharmacology and Therapeutic Applications

  • Endothelin Antagonism : 3,4-Dimethoxy-N-(3-methylbutyl)benzenesulfonamide derivatives have been studied for their potential as endothelin-A (ETA) selective antagonists. Modifications in the structure have shown improved binding and functional activity, indicating their potential in pharmacological applications, particularly in modulating the effects of endothelin, a potent vasoconstrictive peptide (Murugesan et al., 1998).

  • Photodynamic Therapy in Cancer : A study explored the use of a benzenesulfonamide derivative in the context of photodynamic therapy, highlighting its efficacy as a photosensitizer with high singlet oxygen quantum yield. This could be significant in developing new treatment modalities for cancer (Pişkin, Canpolat, & Öztürk, 2020).

  • Inhibitors of Kynurenine 3-Hydroxylase : The compound and its analogs have shown potential as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in several neurological disorders. This could lead to new therapeutic approaches in neurology and psychiatry (Röver et al., 1997).

Chemical and Molecular Research

  • Molecular Recognition Processes : Studies have examined the role of benzenesulfonamides, including derivatives of 3,4-dimethoxy-N-(3-methylbutyl)benzenesulfonamide, in hydrogen bonding and molecular recognition. This research is crucial for understanding interactions at a molecular level, which has implications in drug design and biochemistry (König et al., 1995).

  • Carbonic Anhydrase Inhibition : The compound has been studied for its potential as an inhibitor of carbonic anhydrase isoforms, indicating its relevance in biochemical research and potential therapeutic applications (Vaškevičienė et al., 2019).

  • Synthesis and Biochemical Evaluation : Research has been conducted on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides, including 3,4-dimethoxy derivatives. These studies contribute to the broader understanding of chemical synthesis and evaluation methods in medicinal chemistry (Alyar et al., 2019).

  • Tuberculostatic Activity : There's research on benzimidazole derivatives of the compound, assessing their tuberculostatic activity, which is significant in the context of developing new treatments for tuberculosis (Foks et al., 2006).

  • VEGFR-2 Inhibition for Anticancer Activity : Novel sulfonamide derivatives carrying a 3,4-dimethoxyphenyl moiety, including this compound, have been explored as VEGFR-2 inhibitors. This research is pivotal in the development of new anticancer therapies (Ghorab et al., 2016).

properties

IUPAC Name

3,4-dimethoxy-N-(3-methylbutyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S/c1-10(2)7-8-14-19(15,16)11-5-6-12(17-3)13(9-11)18-4/h5-6,9-10,14H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCHDIJEXHHWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(3-methylbutyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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